(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Catalog No.
S12627179
CAS No.
M.F
C19H12ClN3O2S
M. Wt
381.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thia...

Product Name

(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

IUPAC Name

(2E)-6-benzyl-2-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Molecular Formula

C19H12ClN3O2S

Molecular Weight

381.8 g/mol

InChI

InChI=1S/C19H12ClN3O2S/c20-14-8-6-13(7-9-14)11-16-18(25)23-19(26-16)21-17(24)15(22-23)10-12-4-2-1-3-5-12/h1-9,11H,10H2/b16-11+

InChI Key

JJRXGADBCXITKA-LFIBNONCSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=NC2=O

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)Cl)/SC3=NC2=O

The compound (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule characterized by its unique thiazolo-triazine framework. This compound features a benzyl group and a 4-chlorobenzylidene moiety, contributing to its structural diversity. The molecular formula for this compound is C19H16ClN3O2SC_{19}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 373.86 g/mol . The thiazolo-triazine structure is notable for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione primarily involves electrophilic aromatic substitution due to the presence of electron-rich aromatic rings. Additionally, the thiazole and triazine rings can undergo nucleophilic attacks or condensation reactions under appropriate conditions. The compound may also participate in oxidation-reduction reactions depending on the substituents present.

Research indicates that compounds containing thiazolo-triazine structures exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, derivatives of thiazolo-triazines have shown promising results in inhibiting bacterial growth and displaying cytotoxic effects against cancer cell lines . The specific biological activity of (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione remains to be fully elucidated through detailed pharmacological studies.

The synthesis of (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step synthetic routes. One common approach includes:

  • Formation of the Thiazole Ring: Starting materials such as thiosemicarbazide can be reacted with appropriate carbonyl compounds to form thiazole derivatives.
  • Condensation Reaction: The thiazole derivative is then subjected to condensation with benzaldehyde derivatives (specifically 4-chlorobenzaldehyde) to form the desired benzylidene-substituted product.
  • Cyclization: Further cyclization may occur to stabilize the triazine framework.

These reactions often require specific solvents and conditions (e.g., heating or catalytic agents) to optimize yields and purity .

The potential applications of (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione are diverse:

  • Medicinal Chemistry: Due to its biological activity profile, it could serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Compounds with similar structures have been explored for their potential use as pesticides or herbicides.
  • Material Science: The unique electronic properties may lend themselves to applications in organic electronics or photonic devices.

Interaction studies involving (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione could focus on its binding affinity with various biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential. Techniques like molecular docking studies and in vitro assays would be essential for this purpose.

Several compounds share structural similarities with (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione, including:

  • Thiazolo[3,2-b][1,2,4]triazines: These compounds often exhibit similar biological activities but vary in substituents affecting their potency.
    • Example: 5-methyl-thiazolo[3,2-b][1,2,4]triazine derivatives have shown antibacterial properties but lack the chlorinated aromatic system present in the target compound.
  • Benzothiazole Derivatives: Known for their antimicrobial properties but differ significantly in their ring structure.
    • Example: Benzothiazole-derivatives have been extensively studied for antifungal activity but may not possess the same breadth of activity as thiazolo-triazines.

Uniqueness

The uniqueness of (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific combination of structural elements that enhance its biological activity while providing avenues for further chemical modification. Its chlorinated benzylidene moiety likely contributes to improved interactions with biological targets compared to its non-halogenated counterparts.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

381.0338755 g/mol

Monoisotopic Mass

381.0338755 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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